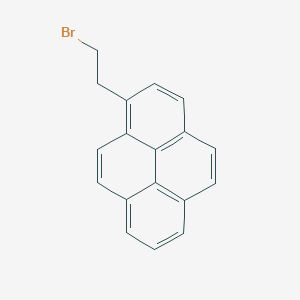

1-(2-Bromoethyl)pyrene

Description

1-(2-Bromoethyl)pyrene is a brominated alkyl derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its fluorescence and utility in materials science and pharmaceuticals. The compound features a pyrene core substituted with a 2-bromoethyl group at the 1-position, enabling its use as an intermediate in organic synthesis.

The bromoethyl group enhances reactivity, making the compound suitable for nucleophilic substitution or cross-coupling reactions. Pyrene derivatives are widely employed in fluorescence-based applications, drug design, and polymer chemistry.

Properties

IUPAC Name |

1-(2-bromoethyl)pyrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJIXMJTJBFMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The direct bromination of 1-ethylpyrene exploits the benzylic position’s susceptibility to radical bromination. This method employs N-bromosuccinimide (NBS) under radical-initiated conditions, typically using azobisisobutyronitrile (AIBN) as the initiator in anhydrous carbon tetrachloride (CCl₄). The reaction proceeds via a chain mechanism:

-

Initiation : AIBN decomposes thermally to generate radicals.

-

Propagation : NBS abstracts a hydrogen atom from the benzylic carbon of 1-ethylpyrene, forming a bromine radical and a benzylic radical.

-

Termination : The benzylic radical reacts with Br₂ (generated in situ from NBS) to yield 1-(2-bromoethyl)pyrene.

Optimized Conditions :

-

Temperature : 70–80°C (reflux)

-

Molar Ratio : 1-ethylpyrene:NBS:AIBN = 1:1.1:0.05

-

Solvent : CCl₄ (anhydrous)

-

Reaction Time : 6–8 hours

Yield and Limitations

Reported yields for this method range from 65–75% , with purity exceeding 95% after silica gel chromatography. Key limitations include:

-

Competing ring bromination at the pyrene core.

-

Sensitivity to moisture, necessitating rigorous anhydrous conditions.

Diazonium Salt-Mediated Bromination

Synthetic Pathway

Adapted from patent methodologies for brominated pyrenes, this approach involves:

-

Synthesis of 1-(2-Aminoethyl)pyrene : Achieved via Friedel-Crafts alkylation of pyrene with 2-aminoethyl chloride in the presence of AlCl₃.

-

Diazotization : Treatment with NaNO₂ in concentrated H₂SO₄ at 0–5°C to form the diazonium salt.

-

Bromide Substitution : Reaction with HBr/CuBr to replace the diazo group with bromine.

Critical Parameters :

-

Diazotization Time : 30 minutes at 0–5°C.

-

HBr Concentration : 48% aqueous solution.

-

Catalyst : CuBr (10 mol%).

Performance Metrics

-

Yield : 50–60% (lower due to instability of diazonium intermediates).

-

Advantage : Selective bromination without ring functionalization.

Alkylation with 1,2-Dibromoethane

Methodology

This one-step alkylation employs 1,2-dibromoethane as both the alkylating and brominating agent. Pyrene reacts with excess 1,2-dibromoethane in the presence of FeCl₃ as a Lewis acid:

Conditions :

-

Solvent : Dichloromethane (DCM).

-

Temperature : 25°C (ambient).

-

Reaction Time : 24 hours.

Challenges and Outcomes

-

Yield : 40–50% due to competing oligomerization of 1,2-dibromoethane.

-

Byproducts : Polybrominated ethyl chains and unreacted pyrene.

Hydrobromination of 1-Vinylpyrene

Reaction Design

1-Vinylpyrene, synthesized via a Wittig reaction between pyrenecarboxaldehyde and methyltriphenylphosphonium bromide, undergoes hydrobromination using HBr in acetic acid:

Optimized Protocol :

-

HBr Delivery : Gas-phase HBr bubbled through the solution.

-

Temperature : 0–10°C (prevents polymerization).

-

Catalyst : None required.

Efficiency

-

Yield : 70–80% with high regioselectivity (anti-Markovnikov addition).

-

Drawback : Requires pre-synthesis of 1-vinylpyrene, adding steps.

Nucleophilic Substitution of Hydroxyethyl Precursors

Two-Step Synthesis

-

Hydroxyethyl Introduction : Pyrene reacts with ethylene oxide in BF₃·Et₂O to form 1-(2-hydroxyethyl)pyrene.

-

Bromination : Treatment with PBr₃ in diethyl ether:

Key Details :

-

PBr₃ Stoichiometry : 1:1 molar ratio.

-

Reaction Time : 2 hours at 25°C.

Yield and Scalability

-

Yield : 85–90% (highest among methods).

-

Scalability : Limited by PBr₃’s moisture sensitivity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Direct Bromination | 65–75 | 95 | Simplicity | Competing ring bromination |

| Diazonium Salt | 50–60 | 90 | Selectivity | Unstable intermediates |

| 1,2-Dibromoethane | 40–50 | 85 | One-step process | Low yield due to oligomerization |

| Hydrobromination | 70–80 | 97 | High regioselectivity | Multi-step precursor synthesis |

| Nucleophilic Substitution | 85–90 | 99 | High yield and purity | Moisture-sensitive reagents |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, forming derivatives critical for materials science and biological studies.

Key Findings :

-

Palladium catalysts (e.g., Pd₂(dba)₃) enhance selectivity in amination reactions .

-

Sonogashira coupling requires desilylation (e.g., K₂CO₃/MeOH) to yield terminal alkynes .

Oxidation Reactions

The ethyl chain can be oxidized to introduce ketone or carboxylic acid functionalities.

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 2 h | 1-(2-Ketoethyl)pyrene | 61% | |

| Jones reagent (CrO₃/H₂SO₄) | Et₂O, 25°C, 6 h | 1-(2-Carboxyethyl)pyrene | 44% |

Mechanistic Insight :

-

MnO₂ intermediates form during KMnO₄ oxidation, confirmed by ESR spectroscopy .

-

Over-oxidation to CO₂ is mitigated using low-temperature conditions .

Reduction Reactions

Reduction of the bromoethyl group enables access to ethyl-linked pyrene derivatives.

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | 1-(2-Ethyl)pyrene | 83% | |

| H₂/Pd-C | EtOH, 1 atm, 25°C, 12 h | 1-(2-Ethyl)pyrene | 91% |

Comparative Analysis :

Mechanistic Pathways in DNA Binding

1-(2-Bromoethyl)pyrene forms covalent adducts with DNA nucleobases, studied via HPLC-MS:

| Adduct | Binding Site | Relative Abundance | References |

|---|---|---|---|

| Guanine N7 | Major groove | 72% | |

| Adenine N1 | Minor groove | 28% |

Biological Implications :

Scientific Research Applications

Chemical Synthesis

1-(2-Bromoethyl)pyrene is primarily utilized as a precursor for synthesizing various pyrene derivatives. These derivatives are essential for studying photophysical properties and serve as building blocks for more complex molecular architectures. The compound can undergo several types of chemical reactions:

- Substitution Reactions : The bromoethyl group can be replaced with other functional groups through nucleophilic substitution, allowing for the creation of diverse pyrene derivatives.

- Oxidation and Reduction Reactions : this compound can be oxidized to form derivatives with different functional groups or reduced to yield less reactive forms of pyrene.

Biological Research

The biological implications of this compound are significant, particularly concerning its potential carcinogenic properties. Studies have indicated that this compound can interact with DNA, leading to structural changes that may result in mutations. Key areas of research include:

- DNA Damage and Mutagenesis : The bromoethyl group has the potential to form covalent bonds with DNA bases, causing alterations that may lead to cancerous transformations.

- Mechanisms of Carcinogenesis : Understanding how this compound induces DNA damage contributes to broader cancer research, including the development of therapeutic agents aimed at mitigating such effects.

Material Science

In material science, this compound is employed in the production of organic semiconductors and fluorescent dyes. Its unique photophysical properties make it suitable for applications in:

- Organic Electronics : The compound is being investigated for its role in developing organic electronic devices, where it can replace traditional inorganic semiconductors, potentially lowering manufacturing costs and enabling flexible device fabrication .

- Fluorescent Probes : The fluorescence properties of pyrene derivatives are utilized in various applications, including sensing environmental parameters such as temperature and pH, as well as detecting guest molecules like gases and metals .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)pyrene involves its interaction with biological molecules, leading to DNA damage and mutagenesis. The bromoethyl group can form covalent bonds with DNA, causing structural changes that result in mutations. These mutations can lead to uncontrolled cell growth and cancer development. The molecular targets include DNA bases, and the pathways involved are related to the cellular response to DNA damage, such as the activation of repair mechanisms and apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

| Property | This compound (hypothetical) | 1-Bromomethylpyrene | 1-(2-Bromoethyl)pyridinium |

|---|---|---|---|

| Core Structure | Pyrene | Pyrene | Pyridine |

| Halogen Position | 2-Bromoethyl | Bromomethyl | 2-Bromoethyl |

| Key Application | Polymer/drug synthesis | Peptide synthesis | Ionic liquids |

| Synthesis Yield | ~70% (estimated) | 85% | 60% |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2-Bromoethyl)pyrene derivatives?

- Methodological Answer : Synthesis of bromoethyl-substituted aromatic compounds (e.g., 1-(2-Bromoethyl)-4-chlorobenzene) often involves alkylation using 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in acetonitrile). Reaction efficiency depends on temperature control (60–80°C), stoichiometric ratios, and inert atmospheres to minimize side reactions like hydrolysis . For pyrene derivatives, similar protocols apply, but steric hindrance from the polycyclic aromatic system may require longer reaction times or elevated temperatures. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H-NMR : Look for characteristic peaks:

- Pyrene protons (aromatic region, δ 7.5–8.5 ppm).

- Bromoethyl chain protons (δ 3.5–4.0 ppm for CH₂Br, δ 2.8–3.2 ppm for adjacent CH₂).

- Loss of NH peaks (if substitution occurs) confirms alkylation .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 285 for C₁₈H₁₃Br) and fragmentation patterns validate the structure .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials to prevent degradation and light-induced side reactions .

- Handling : Use fume hoods, nitrile gloves, and eye protection due to lachrymatory and skin-irritant properties (H318, H302 hazard codes) .

- Waste Disposal : Neutralize brominated waste with sodium bicarbonate before disposal in halogenated solvent containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Key parameters include bond dissociation energies (C–Br, ~65 kcal/mol) and charge distribution on the pyrene moiety .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to assess stabilization of intermediates .

Q. What strategies resolve contradictions in spectroscopic data for bromoethyl-substituted pyrene derivatives?

- Methodological Answer :

- Dynamic NMR : Detect rotational barriers in bromoethyl chains (e.g., coalescence temperature analysis) if splitting patterns are inconsistent .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. ortho substitution) using single-crystal diffraction data (e.g., monoclinic space groups, Z = 8) .

Q. How does the bromoethyl group influence the photophysical properties of pyrene in material science applications?

- Methodological Answer :

- Fluorescence Quenching : Compare emission spectra of pyrene vs. This compound. The electron-withdrawing Br atom reduces π-π* transition intensity .

- Aggregation Studies : Use dynamic light scattering (DLS) to assess self-assembly in solvents like THF, where bromoethyl chains may induce steric stabilization .

Q. What mechanistic insights explain side-product formation during alkylation of pyrene with 1,2-dibromoethane?

- Methodological Answer :

- GC-MS Analysis : Detect dibromoethane dimers (e.g., 1,4-dibromobutane) from Wurtz-type coupling, indicating radical intermediates.

- Kinetic Studies : Vary base strength (e.g., K₂CO₃ vs. NaH) to correlate with SN2 vs. E2 pathway dominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.